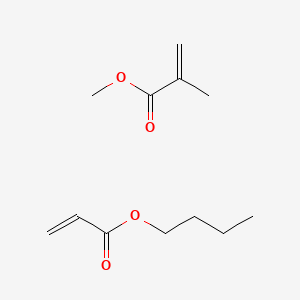













|
REACTION_CXSMILES
|
[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH3:9])(=[O:4])[CH:2]=[CH2:3].[C:10]([O:15][CH3:16])(=[O:14])[C:11]([CH3:13])=[CH2:12].C(=O)([O-])[O-].[Na+].[Na+]>O.[N+]([O-])(O)=O>[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH3:9])(=[O:4])[CH:2]=[CH2:3].[C:10]([O:15][CH3:16])(=[O:14])[C:11]([CH3:13])=[CH2:12] |f:2.3.4,7.8|
|


|
Name
|
Cellulose
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
9.5 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OCCCC
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OC
|
|
Name
|
ceric ammonium nitrate
|
|
Quantity
|
11 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
[N+](=O)(O)[O-]
|
|
Name
|
cellulose
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
26.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|


|
Type
|
CUSTOM
|
|
Details
|
was vigorously stirred into the pulp for one-half hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Graft copolymerization
|
|
Type
|
CUSTOM
|
|
Details
|
The graft copolymerization
|
|
Type
|
FILTRATION
|
|
Details
|
filtered by suction
|
|
Type
|
WASH
|
|
Details
|
washed with water (5 l)
|
|
Type
|
CUSTOM
|
|
Details
|
The sample was dried overnight at 90° C.
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
to give a white fiber product (405 g, 93% conversion)
|
|
Type
|
EXTRACTION
|
|
Details
|
The cellulose graft copolymer was extracted
|
|
Type
|
TEMPERATURE
|
|
Details
|
by refluxing with tetrahydrofuran (9 l) for three hours
|
|
Duration
|
3 h
|
|
Type
|
CUSTOM
|
|
Details
|
to remove homopolymer
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)(=O)OCCCC.C(C(=C)C)(=O)OC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |